molecular formula C16H20N2O2 B13257750 (1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol

(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol

Cat. No.: B13257750
M. Wt: 272.34 g/mol
InChI Key: BCBZXXOUTIBNBM-HZPDHXFCSA-N
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Description

(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol is a chiral compound with potential applications in various fields of scientific research. Its unique structure, which includes a cyclohexanol moiety and a benzyl-pyrazole group, makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol typically involves the following steps:

    Formation of the Cyclohexanol Core: The cyclohexanol core can be synthesized through the reduction of cyclohexanone using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Introduction of the Benzyl-Pyrazole Group: The benzyl-pyrazole group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a benzyl halide with pyrazole in the presence of a base such as potassium carbonate.

    Coupling of the Two Moieties: The final step involves the coupling of the cyclohexanol core with the benzyl-pyrazole group. This can be achieved through an etherification reaction using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl-pyrazole group can undergo substitution reactions, where the benzyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Potassium carbonate (K2CO3), dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives

    Reduction: Formation of cyclohexanol derivatives

    Substitution: Formation of various substituted benzyl-pyrazole derivatives

Scientific Research Applications

(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential ligand for biological receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol involves its interaction with specific molecular targets. The benzyl-pyrazole group can interact with biological receptors, potentially modulating their activity. The cyclohexanol moiety can also play a role in the compound’s overall bioactivity by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-one: This compound is similar but has a ketone group instead of a hydroxyl group.

    (1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclohexane: This compound lacks the hydroxyl group, making it less polar.

Uniqueness

(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol is unique due to its combination of a chiral cyclohexanol moiety and a benzyl-pyrazole group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for scientific research.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

(1R,2R)-2-(1-benzylpyrazol-4-yl)oxycyclohexan-1-ol

InChI

InChI=1S/C16H20N2O2/c19-15-8-4-5-9-16(15)20-14-10-17-18(12-14)11-13-6-2-1-3-7-13/h1-3,6-7,10,12,15-16,19H,4-5,8-9,11H2/t15-,16-/m1/s1

InChI Key

BCBZXXOUTIBNBM-HZPDHXFCSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)OC2=CN(N=C2)CC3=CC=CC=C3

Canonical SMILES

C1CCC(C(C1)O)OC2=CN(N=C2)CC3=CC=CC=C3

Origin of Product

United States

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